molecular formula C12H12N4O B2767431 N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide CAS No. 866143-42-2

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide

Cat. No.: B2767431
CAS No.: 866143-42-2
M. Wt: 228.255
InChI Key: GLNLHTHXORPIAX-UHFFFAOYSA-N
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Description

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is an organic compound that features a pyridine ring and a pyrimidine ring connected via a propanamide linkage

Mechanism of Action

Target of Action

Similar compounds like netupitant are known to target theNeurokinin 1 (NK1) receptor . NK1 receptors play a crucial role in transmitting pain signals in the central nervous system and are also involved in the vomiting reflex .

Mode of Action

Compounds like netupitant, which are nk1 receptor antagonists, work bycompetitively binding to and blocking the activity of the human substance P/NK1 receptors in the central nervous system (CNS) . This inhibition of NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) may result in the prevention of chemotherapy-induced nausea and vomiting (CINV) .

Biochemical Pathways

Nk1 receptor antagonists like netupitant are known to affect theneurokinin pathway . By blocking the NK1 receptors, these drugs inhibit the binding of substance P, a key neurotransmitter in this pathway. This can lead to downstream effects such as the prevention of nausea and vomiting, particularly those induced by chemotherapy .

Pharmacokinetics

For netupitant, a similar compound, the pharmacokinetic data is as follows :

These properties can significantly impact the bioavailability and efficacy of the drug .

Result of Action

Nk1 receptor antagonists like netupitant can preventchemotherapy-induced nausea and vomiting (CINV) by inhibiting the binding of substance P to NK1 receptors in the central nervous system .

Action Environment

For instance, Netupitant’s blood plasma levels are expected to increase when combined with inhibitors of the liver enzyme CYP3A4 and lowered when combined with inductors of this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea.

    Coupling of Pyridine and Pyrimidine Rings: The pyridine and pyrimidine rings are coupled using a suitable linker, such as a propanamide group. This can be achieved through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyridine or pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide or pyrimidine N-oxide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide has several scientific research applications, including:

    Medicinal Chemistry: As a potential pharmacophore for the development of new drugs targeting various diseases.

    Biological Studies: Investigating its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Exploring its use in the synthesis of novel materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the nature of the amide linkage.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring but different substituents or linkers.

Uniqueness

N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide is unique due to its specific combination of pyridine and pyrimidine rings connected via a propanamide linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(2-pyridin-3-ylpyrimidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-2-11(17)15-10-5-7-14-12(16-10)9-4-3-6-13-8-9/h3-8H,2H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNLHTHXORPIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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